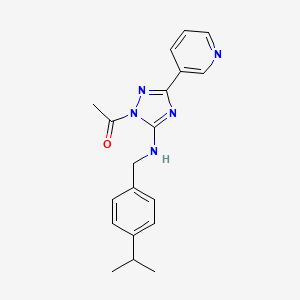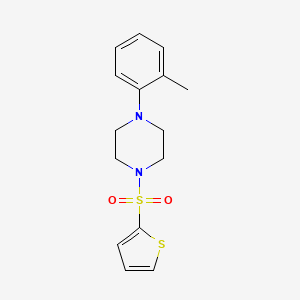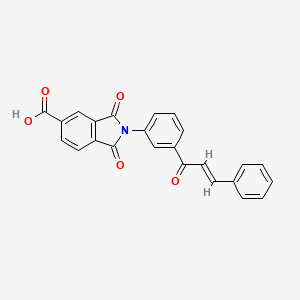![molecular formula C16H13ClN2O4 B5292191 methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)
methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate, also known as MCAM, is a synthetic compound that belongs to the class of compounds known as benzamides. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate is not fully understood. However, it has been proposed that methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has also been found to inhibit the activity of MMP-9, an enzyme that plays a key role in cancer cell invasion and metastasis.
Biochemical and physiological effects:
methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, including inflammation, apoptosis, and cancer cell invasion. However, one of the limitations of using methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate is its potential toxicity. Studies have shown that high concentrations of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate can induce cytotoxicity in certain cell types.
Orientations Futures
There are several possible future directions for research on methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate. One area of interest is the development of novel methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate as a therapeutic agent for various inflammatory and cancer-related disorders. Finally, more research is needed to fully understand the mechanism of action of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate and its effects on various cellular processes.
In conclusion, methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate is a synthetic compound with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its synthesis method is complex, and it has been extensively studied for its scientific research applications. methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate exerts its effects through various mechanisms, including the inhibition of NF-κB and MMP-9. Despite its potential toxicity, methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has several advantages for lab experiments. Future research on methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate may lead to the development of novel therapeutic agents for various inflammatory and cancer-related disorders.
Méthodes De Synthèse
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with methyl 4-aminobenzoate to form methyl 4-(4-chlorobenzoyl)benzoate. The final step involves the reaction of this intermediate with N-(4-aminophenyl)methylene-4-chloroaniline to form methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate.
Applications De Recherche Scientifique
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has been extensively studied for its anti-inflammatory and anti-tumor properties. Studies have shown that methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and monocytes. It has also been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
4-O-[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 1-O-methyl benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-15(20)11-2-4-12(5-3-11)16(21)23-19-14(18)10-6-8-13(17)9-7-10/h2-9H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSPBRWPFMTFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)

![N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
![N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5292169.png)
![2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)

